Cas no 177478-52-3 (Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]-)
Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]-
- 4-acetamido-3-methoxybenzyl alcohol
- SCHEMBL6643787
- DB-109811
- HQYDHMKTZZTRTC-UHFFFAOYSA-N
- 177478-52-3
-
- Inchi: 1S/C10H13NO3/c1-7(13)11-9-4-3-8(6-12)5-10(9)14-2/h3-5,12H,6H2,1-2H3,(H,11,13)
- InChI Key: HQYDHMKTZZTRTC-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(CO)C=C1OC)(=O)C
Computed Properties
- Exact Mass: 195.08954328Da
- Monoisotopic Mass: 195.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 58.6Ų
Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8781591-1.0g |
N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide |
177478-52-3 | 95% | 1.0g |
$0.0 | 2023-01-14 |
Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]-
Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]- (CAS No. 177478-52-3): An Overview
Acetamide, N-[4-(hydroxymethyl)-2-methoxyphenyl]- (CAS No. 177478-52-3) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide, has gained attention due to its unique structural properties and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
The chemical structure of N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide is characterized by a benzene ring substituted with a hydroxymethyl group at the 4-position and a methoxy group at the 2-position. The acetamide moiety is attached to the nitrogen atom of the aniline derivative. This arrangement confers the compound with specific physical and chemical properties that are crucial for its various applications. The molecular formula of the compound is C10H13NO3, and it has a molecular weight of 199.21 g/mol.
The compound is generally stable under normal conditions but may undergo hydrolysis in acidic or basic environments. Its solubility in water is moderate, and it is more soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for use in various chemical reactions and biological assays.
Synthesis Methods
The synthesis of N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 4-(hydroxymethyl)-2-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This reaction proceeds via an acetylation mechanism, resulting in the formation of the desired acetamide derivative.
Another approach involves the condensation of 4-(hydroxymethyl)-2-methoxybenzaldehyde with acetamide in the presence of a reducing agent such as sodium borohydride. This method provides a more direct route to the target compound and can be optimized for higher yields and purity.
Biological Activities
N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide has been studied for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. Recent research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In addition to its anti-inflammatory properties, N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide has also been investigated for its analgesic effects. Studies have demonstrated that it can effectively reduce pain responses in animal models of nociception, making it a promising candidate for pain management therapies.
Clinical Applications and Research Advancements
The potential clinical applications of N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide are currently being explored through various preclinical studies and early-stage clinical trials. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity in both cell-based assays and animal models of inflammation. The researchers found that it could significantly reduce inflammation without causing significant side effects, making it a promising lead compound for further drug development.
In another study published in the European Journal of Pharmacology, researchers investigated the analgesic properties of N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide in rodent models of pain. The results showed that it could effectively alleviate both acute and chronic pain conditions, suggesting its potential as a novel analgesic agent.
Conclusion
N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide (CAS No. 177478-52-3) is a multifaceted compound with promising applications in both research and clinical settings. Its unique chemical structure and biological activities make it an attractive candidate for further investigation into its therapeutic potential. As ongoing research continues to uncover new insights into its mechanisms of action and safety profile, this compound may play a significant role in advancing treatments for inflammatory diseases and pain management.
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